3-Bromo-2-propoxypyridine
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Overview
Description
“3-Bromo-2-propoxypyridine” is a chemical compound with the CAS Number: 760207-92-9 and a molecular weight of 216.08 . It has the IUPAC name 3-bromo-2-propoxypyridine .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-propoxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
Physical And Chemical Properties Analysis
“3-Bromo-2-propoxypyridine” is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 229.7±20.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The index of refraction is 1.528 . The molar refractivity is 48.0±0.3 cm³ . The polar surface area is 22 Ų . The polarizability is 19.0±0.5 10^-24 cm³ . The surface tension is 38.5±3.0 dyne/cm . The molar volume is 155.9±3.0 cm³ .
Scientific Research Applications
- Molecular Structure and Spectral Analysis
- Field : Computational Chemistry
- Application : 3-Bromo-2-hydroxypyridine (a related compound) has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .
- Methods : The molecular structures of the compound were optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent DFT approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
- Results : The study provided insights into the molecular structure, spectral properties, and potential reactivity of 3-Bromo-2-hydroxypyridine .
- Interstrand Crosslinking Probes
- Field : Biochemistry
- Application : 3-Bromo-2-propoxypyridine could potentially be used in the development of interstrand-crosslinking (ICL) probes for the covalent targeting of DNA and RNA sequences of interest .
- Methods : The ICL formation can be conveniently triggered by either chemical (N-bromo succinimide, NBS) or luminous stimuli (visible light irradiation in presence of a photosensitizer) and quantitative reversion can be achieved by heating the crosslinked sample at 95 °C, while maintaining the structure of the DNA/RNA targets intact .
- Results : As a proof-of-concept, furan-mediated ICL was applied to the pulldown of a target RNA strand from cell lysate .
- α-Bromonitrostyrenes : These compounds are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
- 3-(Bromoacetyl)coumarins : These compounds are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGFTJAQHGGOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626650 |
Source
|
Record name | 3-Bromo-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propoxypyridine | |
CAS RN |
760207-92-9 |
Source
|
Record name | 3-Bromo-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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